molecular formula C23H22NO3D5 B602621 6-O-Desmethyl Donepezil-d5 CAS No. 1189443-74-0

6-O-Desmethyl Donepezil-d5

Cat. No.: B602621
CAS No.: 1189443-74-0
M. Wt: 370.56
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Description

6-O-Desmethyl Donepezil-d5 is a deuterium-labeled derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in pharmacokinetic studies to trace the metabolic pathways of the parent compound, Donepezil .

Mechanism of Action

Target of Action

The primary target of 6-O-Desmethyl Donepezil-d5, a metabolite of Donepezil, is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .

Mode of Action

This compound, similar to Donepezil, acts as an acetylcholinesterase inhibitor . By inhibiting the action of acetylcholinesterase, it increases the concentration of acetylcholine in the brain. This leads to an increase in cholinergic transmission, which is believed to have a positive effect on the cognitive symptoms associated with conditions like Alzheimer’s disease .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, the breakdown of acetylcholine is reduced, leading to increased levels of this neurotransmitter in the brain. This results in enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of cholinergic neurotransmission .

Pharmacokinetics

It is known that donepezil, the parent compound, is metabolized in the liver by cytochrome p450 enzymes, primarily cyp2d6 and to a lesser extent cyp3a4 . The metabolite this compound is one of the products of this metabolism . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in acetylcholine levels in the brain, leading to enhanced cholinergic neurotransmission . This can result in improved cognitive function in patients with Alzheimer’s disease, although the exact cellular mechanisms are still under investigation .

Action Environment

Factors that affect the metabolism of donepezil, such as genetic polymorphisms in the cyp2d6 and cyp3a4 enzymes, could potentially influence the levels and efficacy of this compound . Additionally, co-administration with other drugs that inhibit these enzymes could lead to higher plasma levels of Donepezil .

Biochemical Analysis

Biochemical Properties

6-O-Desmethyl Donepezil-d5 is known to interact with various enzymes and proteins. It is a metabolite of Donepezil, a drug used for Alzheimer’s disease . Donepezil is metabolized mainly into an active O-demethylated form, 6-O-Desmethyl Donepezil . These metabolites are further metabolized to form glucuronidation, which are then excreted into bile and urine .

Cellular Effects

The effects of this compound on cells are not fully understood. Its parent compound, Donepezil, has been shown to have significant effects on various types of cells, particularly neurons. Donepezil is known to inhibit acetylcholinesterase in the brain, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-studied. Donepezil, the parent compound, works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the brain. This leads to an increase in the concentration of acetylcholine, which is associated with improved cognitive function in Alzheimer’s patients .

Temporal Effects in Laboratory Settings

Studies on Donepezil have shown that it has a good liposolubility and can easily pass through the blood-brain barrier . The amount of acetylcholine in the brain increases shortly after the start of the infusion and reaches the maximum value at about 30 to 45 minutes, then decreases to the baseline with a slight delay .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Donepezil have shown that its plasma concentrations reached their maximum at the end of a 30-minute infusion . The therapeutic response of Alzheimer’s disease patients to Donepezil varies largely, and the therapeutic efficacy ranges from 20 to 60% .

Metabolic Pathways

This compound is involved in the metabolic pathways of Donepezil. Donepezil is metabolized mainly into an active O-demethylated form, 6-O-Desmethyl Donepezil . These metabolites are further metabolized to form glucuronidation, which are then excreted into bile and urine .

Transport and Distribution

Donepezil, due to its good liposolubility, can easily pass through the blood-brain barrier .

Subcellular Localization

Its parent compound, Donepezil, is known to bind to cholinesterases, particularly in the cerebral cortex .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Desmethyl Donepezil-d5 involves the demethylation of Donepezil followed by the introduction of deuterium. The process typically starts with the selective demethylation of the methoxy group at the 6-position of Donepezil. This is achieved using reagents such as boron tribromide (BBr3) under controlled conditions. The resulting intermediate is then subjected to deuterium exchange reactions using deuterium oxide (D2O) or other deuterated reagents to obtain this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The deuterium labeling is carefully monitored to achieve the desired isotopic purity, which is crucial for its application in pharmacokinetic studies .

Chemical Reactions Analysis

Types of Reactions: 6-O-Desmethyl Donepezil-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which are useful in further pharmacological studies .

Scientific Research Applications

Pharmacokinetic Studies

6-O-Desmethyl Donepezil-d5 is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying Donepezil and its metabolites in biological samples. The incorporation of deuterium labeling enhances the sensitivity and accuracy of these assays, allowing for precise monitoring of drug levels in plasma.

Case Study: Bioequivalence Study

A study aimed at developing a high-efficiency LC-MS/MS method demonstrated that this compound could effectively support bioequivalence assessments between different formulations of Donepezil. The method achieved baseline separation within 1.5 minutes, with a linear dynamic range from 0.2 to 50 ng/mL, demonstrating high accuracy and precision in measuring drug concentrations in human plasma samples .

Monitoring Metabolite Levels

Research has shown that 6-O-Desmethyl Donepezil is pharmacologically active and can be present at significant levels in patients undergoing treatment with Donepezil. A novel high-performance liquid chromatography method was developed to monitor plasma levels of Donepezil and its metabolites, including 6-O-Desmethyl Donepezil, in patients with Alzheimer's disease. This study found that the metabolite levels varied significantly among individuals, indicating the importance of personalized medicine approaches in treatment regimens .

Drug Development Insights

The compound is also being investigated in the context of developing new therapeutic strategies for Alzheimer's disease. Recent studies suggest that modifications to Donepezil's structure, including the incorporation of this compound analogs, may enhance neuroprotective effects and cognitive benefits while reducing side effects associated with traditional treatments.

Research Findings

  • Neuroprotective Effects : Compounds derived from or related to Donepezil have shown promise in protecting neural cells from oxidative stress and inflammation, which are key factors in Alzheimer’s pathology .
  • Cognitive Improvement : Animal models have demonstrated that certain derivatives exhibit improved cognitive function compared to standard treatments, suggesting that further exploration into these compounds could yield effective new therapies .

Summary Table of Applications

Application AreaDescription
Pharmacokinetic StudiesUsed as an internal standard in LC-MS/MS methods for quantifying Donepezil and metabolites
Monitoring Metabolite LevelsAssists in assessing drug levels in Alzheimer's patients through advanced chromatographic methods
Drug Development InsightsInvestigated for potential neuroprotective effects and cognitive enhancement
Chemical PropertiesDeuterium-labeled compound with unique mass spectrometric characteristics

Comparison with Similar Compounds

Uniqueness: 6-O-Desmethyl Donepezil-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracing of the compound’s metabolic pathways, making it a valuable tool in drug development and research .

Biological Activity

6-O-Desmethyl Donepezil-d5 is a deuterated analog of the active metabolite of donepezil, a widely used medication for Alzheimer's disease. This compound is significant in pharmacological studies due to its biological activity and role in understanding the metabolism of donepezil.

Chemical Structure and Properties

The chemical structure of this compound is similar to that of donepezil, with the addition of deuterium atoms, which are isotopes of hydrogen. This modification aids in tracing and quantifying the compound in biological systems through advanced analytical techniques.

Biological Activity

Mechanism of Action:
this compound functions primarily as an acetylcholinesterase inhibitor, similar to its parent compound donepezil. By inhibiting this enzyme, it increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's disease patients .

Pharmacokinetics:
Research indicates that this compound exhibits variable plasma concentrations in patients undergoing treatment with donepezil. In a study involving Alzheimer’s patients, plasma levels ranged significantly among individuals, highlighting the variability in metabolism and absorption of the drug and its metabolites .

Case Studies

  • Plasma Level Monitoring:
    A study conducted on Alzheimer patients demonstrated the simultaneous measurement of donepezil and its metabolites, including 6-O-desmethyl donepezil, using high-performance liquid chromatography (HPLC). The results indicated that 6-O-desmethyl donepezil had plasma concentrations ranging from 1.2 to 36 ng/mL, suggesting its considerable presence and potential activity in vivo .
  • LC-MS/MS Method Development:
    Another research effort focused on developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for detecting donepezil and its metabolites in biological samples. This method proved effective for analyzing small sample volumes from beagle dogs, establishing a reliable approach for future pharmacokinetic studies involving 6-O-desmethyl donepezil .

Data Tables

Study Method Findings
Monitoring Donepezil LevelsHPLCPlasma levels varied; 6-O-desmethyl: 1.2-36 ng/mL
Simultaneous DeterminationLC-MS/MSReliable detection method for metabolites

Implications for Future Research

The biological activity of this compound poses significant implications for the development of Alzheimer's treatments. Understanding its pharmacokinetics and mechanism can lead to improved therapeutic strategies that enhance cognitive function by targeting multiple pathways involved in neurodegeneration.

Properties

IUPAC Name

6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRBBQJREIMIEU-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661897
Record name 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189443-74-0
Record name 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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